5-Acetyl-2-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-acetyl-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZGXDORRDXENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294611 | |
| Record name | 5-Acetyl-2-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-44-9 | |
| Record name | 5-Acetyl-2-chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Acetyl 2 Chlorobenzene 1 Sulfonamide and Its Derivatives
Retrosynthetic Disconnection Analysis of 5-Acetyl-2-chlorobenzene-1-sulfonamide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis reveals a clear and logical synthetic route.
The primary disconnection points are the carbon-sulfur (C-S) bond of the benzene (B151609) ring and the sulfur-nitrogen (S-N) bond of the sulfonamide group.
S-N Bond Disconnection: The sulfonamide group (-SO₂NH₂) can be disconnected to its synthetic precursors: a sulfonyl chloride (-SO₂Cl) and an ammonia (B1221849) source (NH₃). This identifies 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride as a key intermediate. researchgate.net
C-S Bond Disconnection: The sulfonyl chloride group can be introduced onto the aromatic ring via an electrophilic aromatic substitution, specifically chlorosulfonation. This points to 4'-chloroacetophenone as the logical starting material. lab-chemicals.com This commercially available ketone already possesses the required acetyl group and chloro-substituent in the correct para position relative to the acetyl group.
This two-step disconnection strategy forms the basis of the most direct synthetic pathway to the target molecule, starting from readily accessible precursors.
Primary Synthetic Pathways to this compound
The synthesis of this compound is primarily achieved through a two-step process involving the formation of a sulfonyl chloride intermediate.
The standard and most direct route begins with 4'-chloroacetophenone. lab-chemicals.com
Chlorosulfonation of 4'-Chloroacetophenone: The first step is the electrophilic chlorosulfonation of 4'-chloroacetophenone. This reaction is typically carried out using chlorosulfonic acid (ClSO₃H). The acetyl group is a meta-director, and the existing chloro group is an ortho-, para-director. The sulfonation occurs at the position ortho to the chloro group and meta to the acetyl group, yielding the key intermediate, 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride . researchgate.net
Amination of the Sulfonyl Chloride: The resulting sulfonyl chloride is a reactive intermediate that is then converted to the sulfonamide. This is achieved through reaction with an ammonia source, typically aqueous or gaseous ammonia. The nucleophilic nitrogen of the ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. The final product is This compound . cymitquimica.com
Table 1: Key Intermediates in the Primary Synthesis
| Compound Name | CAS Number | Molecular Formula | Role |
| 4'-Chloroacetophenone | 99-91-2 | C₈H₇ClO | Starting Material |
| 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride | 3511-47-5 | C₈H₆Cl₂O₃S | Intermediate |
| This compound | 2350-44-9 | C₈H₈ClNO₃S | Final Product |
While the reaction of a sulfonyl chloride with ammonia is the most common method, other strategies for forming sulfonamides exist in principle, though they are less frequently applied for this specific molecule. These alternative methods often aim to avoid the sometimes harsh conditions of chlorosulfonation or the handling of reactive sulfonyl chlorides.
One such alternative involves the use of transition-metal-catalyzed coupling reactions. For instance, methods have been developed for the copper-catalyzed N-arylation of sulfonamides using arylboronic acids. bldpharm.comajphs.com Theoretically, a pre-formed sulfonamide could be coupled with an appropriate aryl halide or boronic acid, but this is a less direct approach for the synthesis of the title compound. Another strategy involves the reaction of aryl halides with sulfamoyl salts, though this is also less common. For the specific synthesis of this compound, the chlorosulfonation-amination pathway remains the most established and efficient method.
Strategies for Derivatization and Structural Diversification
The structure of this compound offers two primary handles for chemical modification: the sulfonamide nitrogen and the acetyl group. These sites allow for the introduction of a wide variety of substituents and the construction of new heterocyclic systems.
The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile. This enables the synthesis of a broad range of N-substituted derivatives.
N-Alkylation: Reaction of the parent sulfonamide with various alkyl halides (e.g., alkyl bromides) in the presence of a base like lithium hydride (LiH) or sodium hydride (NaH) in a polar aprotic solvent such as DMF can yield N-alkyl or N,N-dialkyl sulfonamides. researchgate.net
N-Arylation: The introduction of aryl groups onto the sulfonamide nitrogen can be achieved through several methods. Transition-metal-free approaches using o-silylaryl triflates and a fluoride (B91410) source like CsF have been shown to be effective for the N-arylation of a variety of sulfonamides. nih.govCurrent time information in Lausanne, CH. Copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids also provide a route to N-aryl sulfonamides, often under mild, aerobic conditions. bldpharm.comajphs.com
Table 2: General Conditions for N-Substitution of Sulfonamides
| Reaction Type | Reagents | Base | Conditions | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | NaH, LiH | DMF, Room Temp. | N-Alkyl Sulfonamide |
| N-Arylation | o-Silylaryl triflate | CsF | Mild Conditions | N-Aryl Sulfonamide |
| N-Arylation (Chan-Evans-Lam) | Arylboronic Acid (Ar-B(OH)₂) | K₂CO₃ | Cu(OAc)₂, Water, Reflux | N-Aryl Sulfonamide |
The acetyl group (-COCH₃) is a versatile functional group that serves as a key starting point for building complex heterocyclic structures. The ketone's α-protons are acidic, and the carbonyl carbon is electrophilic, allowing for a wide range of classical condensation and cyclization reactions.
Synthesis of Pyrazoles: A common and effective method for constructing pyrazole (B372694) rings is the condensation reaction of the acetyl group with hydrazine (B178648) or its derivatives. nih.gov Treating this compound with hydrazine hydrate, typically in a solvent like ethanol (B145695) with an acid catalyst, would lead to the formation of a hydrazone intermediate, which then cyclizes to yield a pyrazole derivative. cymitquimica.com The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. nih.govchemenu.com
Synthesis of Isoxazoles: Isoxazoles can be synthesized by reacting the acetyl group with hydroxylamine (B1172632). This reaction proceeds through an oxime intermediate, which then undergoes cyclization. A multicomponent approach involving the reaction of a β-keto ester (which can be formed from the acetyl group), hydroxylamine hydrochloride, and an aldehyde is also a powerful method for generating highly substituted isoxazole-5(4H)-ones. cymitquimica.com
Synthesis of Thiophenes (Gewald Reaction): The acetyl group can participate in the Gewald reaction, a multicomponent condensation that produces highly substituted 2-aminothiophenes. This reaction involves the ketone (this compound), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base such as morpholine (B109124) or triethylamine. nih.gov This method provides a direct route to thiophene (B33073) derivatives fused or appended to the core sulfonamide structure. A variation using cyanoacetone has been reported for the synthesis of 3-acetyl-2-aminothiophenes.
Table 3: Heterocycle Synthesis from an Acetyl Group
| Target Heterocycle | Key Reagent(s) | General Reaction Name |
| Pyrazole | Hydrazine or substituted hydrazines | Knorr Pyrazole Synthesis / Condensation |
| Isoxazole | Hydroxylamine | Oxime formation and cyclization |
| 2-Aminothiophene | α-Cyanoester, Sulfur, Base | Gewald Reaction |
Chemical Modifications at the Acetyl and Chloro Substituents
The functional groups of this compound, namely the aromatic acetyl (ketone) and chloro substituents, offer versatile handles for a variety of chemical modifications. These transformations allow for the synthesis of a diverse library of derivatives with modified steric and electronic properties, which is crucial for applications in medicinal chemistry and material science.
Modifications of the Acetyl Group:
The ketone functionality of the acetyl group is susceptible to both oxidation and reduction reactions.
Oxidation: A prominent transformation of the acetyl group is the Baeyer-Villiger oxidation, which converts the ketone into an ester. This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnrochemistry.comthermofisher.com The reaction proceeds via the formation of a "Criegee intermediate" after the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon. nrochemistry.com The subsequent migration of the aryl group, which has a high migratory aptitude, leads to the formation of 4-chloro-3-sulfamoylphenyl acetate. The regioselectivity is dictated by the migratory ability of the groups attached to the carbonyl, with aryl groups migrating in preference to methyl groups. organic-chemistry.org Another oxidative pathway involves strong oxidizing agents like acid dichromate, which can cleave the acetyl group to yield the corresponding carboxylic acid, in this case, 4-chloro-3-sulfamoylbenzoic acid. nih.gov
Reduction: The acetyl group can be readily reduced to a secondary alcohol, yielding 5-(1-hydroxyethyl)-2-chlorobenzene-1-sulfonamide. This transformation can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. Enzymatic reductions, for instance using (S)-1-phenylethanol dehydrogenase, can offer high stereoselectivity, producing specific chiral alcohols. libretexts.org
Table 1: Representative Chemical Modifications of the Acetyl Group
| Starting Compound | Reagent(s) | Product | Reaction Type |
| This compound | m-CPBA | 4-Chloro-3-sulfamoylphenyl acetate | Baeyer-Villiger Oxidation |
| This compound | NaBH₄, Methanol | 5-(1-Hydroxyethyl)-2-chlorobenzene-1-sulfonamide | Reduction |
| This compound | K₂Cr₂O₇, H₂SO₄ | 4-Chloro-3-sulfamoylbenzoic acid | Oxidation |
Modifications of the Chloro Substituent:
The chlorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing sulfonamide and acetyl groups, particularly from the para and ortho positions, respectively. organic-chemistry.orgthermofisher.com This allows for the displacement of the chloride ion by various nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): This is a key reaction for modifying the chloro substituent. organic-chemistry.org The reaction can be performed with a range of nucleophiles, including amines, alkoxides, and thiolates, to generate a wide array of derivatives. For instance, reaction with a primary or secondary amine (e.g., aniline (B41778) or morpholine) in the presence of a base can yield the corresponding 2-amino-5-acetylbenzene-1-sulfonamide derivatives. The reaction generally proceeds via an addition-elimination pathway. thermofisher.comlibretexts.org
Table 2: Representative Nucleophilic Aromatic Substitution Reactions at the Chloro Substituent
| Starting Compound | Nucleophile | Product |
| This compound | Aniline | 5-Acetyl-2-(phenylamino)benzene-1-sulfonamide |
| This compound | Sodium Methoxide | 5-Acetyl-2-methoxybenzene-1-sulfonamide |
| This compound | Morpholine | 5-Acetyl-2-(morpholin-4-yl)benzene-1-sulfonamide |
Mechanistic Investigations of Key Synthetic Transformations
The synthetic transformations of this compound and its precursors are governed by well-established reaction mechanisms. Understanding these pathways is critical for optimizing reaction conditions and predicting product outcomes.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The substitution of the chlorine atom proceeds via the classical SNAr addition-elimination mechanism. nih.gov
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, R₂NH) on the carbon atom bearing the chlorine atom. This carbon is rendered electrophilic by the cumulative electron-withdrawing effects of the para-sulfonamide and ortho-acetyl groups. This step is typically the rate-determining step. thermofisher.com
Formation of a Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the acetyl and sulfonamide groups, which stabilizes the intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Recent studies have shown that some SNAr reactions may not proceed through a distinct two-step mechanism but rather via a single, concerted (cSNAr) transition state. nih.govnih.govresearchgate.net In other cases, particularly with N-azole nucleophiles, the reaction can exist on a mechanistic continuum between stepwise and concerted, and may be subject to general base catalysis. nih.gov For the reaction of this compound, the specific pathway would depend on the nature of the nucleophile and the reaction conditions.
Mechanism of Baeyer-Villiger Oxidation:
The Baeyer-Villiger oxidation of the acetyl group to an ester follows a well-defined mechanistic pathway. nrochemistry.comyoutube.com
Protonation of Carbonyl: In an acidic medium, the carbonyl oxygen of the acetyl group is first protonated, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Addition of Peroxy Acid: The peroxy acid (e.g., m-CPBA) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, often referred to as the Criegee intermediate. nrochemistry.com
Rearrangement and Migration: The key step involves the rearrangement of the Criegee intermediate. The group with the higher migratory aptitude (in this case, the 4-chloro-3-sulfamoylphenyl group) migrates from the carbon to the adjacent oxygen atom. This migration occurs with retention of stereochemistry at the migrating center. thermofisher.comchem-station.com
Elimination of Carboxylate: Simultaneously with the migration, a carboxylate anion (m-chlorobenzoate) is eliminated as the leaving group.
Deprotonation: The resulting protonated ester is then deprotonated to yield the final product, 4-chloro-3-sulfamoylphenyl acetate.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-Acetyl-2-chlorobenzene-1-sulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), would exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the sulfonamide group.
The aromatic region of the spectrum is expected to show a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. The proton ortho to the electron-withdrawing acetyl group and meta to the chloro and sulfonamide groups is expected to be the most deshielded. The protons on the benzene ring would likely appear as a set of multiplets in the range of δ 7.5-8.5 ppm.
The methyl protons of the acetyl group (CH₃) are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would likely be found in the region of δ 2.5-2.7 ppm. The protons of the sulfonamide group (-SO₂NH₂) are also expected to produce a singlet, although its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. This signal could appear over a broad range, potentially between δ 5.0 and 8.0 ppm.
A summary of the predicted ¹H NMR chemical shifts is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.5 - 8.5 | Multiplet | 3H |
| Acetyl-CH₃ | 2.5 - 2.7 | Singlet | 3H |
| Sulfonamide-NH₂ | 5.0 - 8.0 | Singlet (broad) | 2H |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of δ 195-200 ppm. The aromatic carbons will produce a series of signals between δ 120 and 150 ppm. The carbon atom attached to the chlorine atom (C-Cl) and the carbon atom attached to the sulfonamide group (C-SO₂) will have their chemical shifts influenced by the electron-withdrawing nature of these substituents. The remaining aromatic carbons will also have distinct chemical shifts based on their position relative to the substituents. The methyl carbon of the acetyl group will appear as an upfield signal, typically in the range of δ 25-30 ppm.
A summary of the predicted ¹³C NMR chemical shifts is provided in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 195 - 200 |
| Aromatic (C-Cl) | 135 - 140 |
| Aromatic (C-SO₂) | 140 - 145 |
| Aromatic (C-H) | 125 - 135 |
| Aromatic (C-acetyl) | 130 - 140 |
| Aromatic (C-H) | 120 - 130 |
| Acetyl (CH₃) | 25 - 30 |
Note: The predicted chemical shifts are estimations and can be influenced by the solvent and experimental parameters.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would be instrumental in establishing the connectivity of the aromatic protons, showing which protons are adjacent to each other on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.
Together, these advanced NMR techniques would provide a comprehensive and definitive structural elucidation of this compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.
The sulfonamide group (-SO₂NH₂) gives rise to several distinct vibrations. Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide would appear as one or two bands in the region of 3400-3200 cm⁻¹.
The acetyl group (-COCH₃) would be identified by a strong absorption band due to the C=O stretching vibration, typically found in the range of 1700-1680 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would also be observable.
The aromatic ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
The following table summarizes the predicted characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 | Medium |
| S=O Asymmetric Stretch | 1350 - 1300 | Strong | |
| S=O Symmetric Stretch | 1170 - 1150 | Strong | |
| Acetyl (-COCH₃) | C=O Stretch | 1700 - 1680 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |
| C=C Stretch | 1600 - 1450 | Medium-Weak | |
| Chloroalkane (C-Cl) | C-Cl Stretch | < 800 | Medium-Strong |
Note: The predicted wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric S=O stretching vibration of the sulfonamide group is often a strong and sharp band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, also tend to give strong Raman signals. The C-Cl stretch may also be more readily observed in the Raman spectrum compared to the FT-IR spectrum.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
While specific experimental mass spectra for this compound are not widely published, a detailed analysis of its expected mass spectrometric behavior can be derived from its structure and the established fragmentation patterns of related aromatic sulfonamides. nih.govnih.gov The compound has a molecular formula of C₈H₈ClNO₃S and a molecular weight of approximately 233.67 g/mol . cymitquimica.com
Mass spectrometry, particularly using electrospray ionization (ESI) in positive ion mode, would be expected to show a protonated molecular ion [M+H]⁺. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the molecular ion region would display a characteristic isotopic pattern with two peaks separated by 2 m/z units, with an intensity ratio of approximately 3:1.
Upon collision-induced dissociation (CID), the molecule is expected to undergo several key fragmentation reactions. A highly characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This process is often promoted by electron-withdrawing groups, such as the chlorine atom at the ortho position, which can stabilize the resulting fragment ion. nih.gov
Other probable fragmentation pathways include:
Loss of the acetyl group: Cleavage of the bond between the aromatic ring and the acetyl group, resulting in the loss of a CH₃CO• radical (43 Da).
Cleavage of the C-S bond: Fission of the bond between the benzene ring and the sulfur atom.
Cleavage of the S-N bond: Fragmentation of the sulfonamide group itself.
A summary of the predicted key ions in the mass spectrum of this compound is presented below.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted Ion | Formula of Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |
| [M+H]⁺ | [C₈H₉ClNO₃S]⁺ | 234.0 | 236.0 | Protonated molecular ion |
| [M+H - SO₂]⁺ | [C₈H₉ClNO]⁺ | 170.0 | 172.0 | Loss of sulfur dioxide |
| [M+H - CH₂CO]⁺ | [C₆H₇ClNO₃S]⁺ | 192.0 | 194.0 | Loss of ketene (B1206846) from acetyl group |
| [C₆H₄ClSO₂NH₂]⁺ | [C₆H₆ClNO₂S]⁺ | 191.0 | 193.0 | Loss of acetyl radical and subsequent rearrangement |
Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination
As of this writing, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the extensive literature on the crystal structures of closely related aromatic sulfonamides, a scientifically rigorous prediction of its solid-state structure, molecular conformation, and intermolecular interactions can be formulated. biosynth.comresearchgate.net
Precise Determination of Molecular Conformation and Stereochemistry
The molecular structure of this compound is expected to adopt a conformation typical of arylsulfonamides. The geometry around the sulfur atom will be distorted tetrahedral. The conformation is largely defined by the torsion angles involving the C-S and S-N bonds. In related structures, the N-C bond within the C—SO₂—NH—C segment often exhibits a gauche torsion with respect to the S=O bonds. biosynth.comresearchgate.net The molecule is likely to be twisted at the sulfur atom, with a C-S-N-C torsion angle that deviates significantly from planarity. nih.gov
The sulfonamide group itself is not planar, and its orientation relative to the benzene ring is a key conformational feature. The presence of the ortho-chloro substituent may induce a specific conformation of the N-H bond, potentially directing it syn or anti to the substituent.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The functional groups present in this compound—specifically the sulfonamide (N-H donor, S=O acceptors) and acetyl (C=O acceptor) groups—are primed to form robust intermolecular interactions, which are critical in defining the crystal packing.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The sulfonamide N-H group is a strong hydrogen bond donor, while the sulfonyl oxygen atoms are effective acceptors. This typically leads to the formation of strong N-H···O=S hydrogen bonds. These interactions frequently result in the assembly of molecules into well-defined supramolecular synthons, such as centrosymmetric dimers or extended chains. nih.govbiosynth.com The acetyl carbonyl oxygen (C=O) provides an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen-bonding networks.
Halogen Bonding: While less common than hydrogen bonding, the chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom like a sulfonyl or carbonyl oxygen on a neighboring molecule.
π-Stacking: The presence of the aromatic benzene ring allows for the possibility of π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice.
Elucidation of Crystal Packing and Supramolecular Architectures
One likely scenario is the formation of inversion dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds to form a ring motif. biosynth.com These dimers can then pack into layers or three-dimensional networks, potentially stabilized by weaker C-H···O interactions or π-stacking. Alternatively, the molecules might form infinite chains or helices propagated by hydrogen bonds along a crystallographic axis. The specific architecture adopted would depend on the subtle energetic balance between the different possible intermolecular interactions.
Table 2: Typical Crystallographic Parameters for Related Arylsulfonamide Structures
| Parameter | Typical Value Range | Notes |
| S-N Bond Length | 1.62 - 1.65 Å | Illustrative data from related structures. |
| S-O Bond Length | 1.42 - 1.44 Å | Illustrative data from related structures. |
| C-S Bond Length | 1.75 - 1.77 Å | Illustrative data from related structures. nih.gov |
| O-S-O Bond Angle | 118 - 121° | Illustrative data from related structures. |
| N-H···O H-Bond Distance | 2.0 - 2.4 Å | Illustrative data from related structures. biosynth.com |
| N-H···O H-Bond Angle | 160 - 180° | Illustrative data from related structures. biosynth.com |
Computational and Theoretical Studies of 5 Acetyl 2 Chlorobenzene 1 Sulfonamide and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For sulfonamide derivatives, these calculations elucidate the electronic characteristics that govern their reactivity and biological activity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying complex organic molecules. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with extended basis sets such as 6-311++G, can accurately predict the ground-state geometries and vibrational frequencies of benzenesulfonamide (B165840) derivatives. mdpi.comnih.govnih.gov
For sulfonamides, DFT studies help in understanding the influence of various substituents on the benzene (B151609) ring and the sulfonamide group itself. For example, the calculated vibrational frequencies can be compared with experimental FT-IR spectra to confirm structural assignments. In typical benzenesulfonamide analogues, the asymmetric and symmetric N-H stretching vibrations are observed in the regions of 3444–3473 cm⁻¹ and 3345–3371 cm⁻¹, respectively. mdpi.com The S-N stretching vibrations for similar scaffolds have been identified around 906-939 cm⁻¹. mdpi.com The presence of intramolecular hydrogen bonding, a key feature in many ortho-substituted sulfonamides, can also be predicted and analyzed through DFT. mdpi.com Such calculations reveal that electron-withdrawing groups, like the acetyl and chloro substituents in 5-Acetyl-2-chlorobenzene-1-sulfonamide, can significantly influence the electronic distribution and stability of the molecule. nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov
A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, which can be indicative of significant biological activity. nih.gov In substituted benzenesulfonamides, the electron density in the HOMO is often localized on the benzenesulfonamide and amino groups, while the LUMO density is concentrated on the aromatic ring system. researchgate.net This suggests that during an electronic transition, charge is transferred from the sulfonamide portion to the ring. researchgate.net The nature and position of substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.orgresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These parameters, shown in the table below for a representative molecule, provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. nih.gov
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Inverse of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis of sulfonamides reveals the different spatial arrangements accessible to the molecule and their relative energies. For benzenesulfonamides, a key conformational feature is the rotation around the S-N bond. researchgate.net
Theoretical studies on sulfanilamide (B372717) and its derivatives have shown that the sulfonamide group can adopt different orientations relative to the benzene ring. nih.gov Two primary conformations are often considered: an "eclipsed" form and a "staggered" form, referring to the arrangement of the amide NH₂ and the SO₂ groups. nih.gov In the gas phase, calculations often predict the eclipsed conformer to be more stable. nih.gov However, the inclusion of solvent effects, either implicitly (e.g., using the IEF-PCM method) or explicitly, can shift the preference towards the staggered conformer, highlighting the importance of the environment on molecular shape. nih.gov
The presence of substituents, particularly at the ortho position, can significantly influence the conformational landscape. mdpi.com For instance, an ortho-methyl group can interact with the sulfonamide nitrogen's lone pair, altering the preferred torsional angle (∠CCSN) and creating distinct, low-energy conformers. mdpi.com The energy differences between these conformers are often small, suggesting that the molecule can easily interconvert between them at room temperature. mdpi.com Understanding this energetic landscape is crucial, as the specific conformation adopted upon binding to a biological target may not be the lowest-energy conformer in solution.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling, particularly docking simulations, is a vital computational technique in drug discovery. It predicts how a small molecule (ligand) binds to the active site of a macromolecular target, such as an enzyme or receptor. researchgate.netnih.gov This method provides valuable insights into the binding mode, affinity, and selectivity of potential inhibitors.
For sulfonamide-based inhibitors, a primary target of investigation has been the metalloenzyme carbonic anhydrase (CA). nih.govnih.gov Docking studies consistently show that the sulfonamide moiety is crucial for binding. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn(II) ion in the active site of CA isoforms. nih.govnih.gov This interaction is a hallmark of sulfonamide inhibition of this enzyme class.
Beyond this key coordination bond, the stability of the ligand-protein complex is enhanced by a network of other interactions. These include hydrogen bonds between the sulfonamide oxygens and amino acid residues like Tyr82 and Ile56 in FK506-binding proteins or with residues like Gln, Thr, and His in carbonic anhydrases. acs.orgnih.gov Hydrophobic interactions also play a significant role, where the benzene ring and its substituents (like the chloro and acetyl groups of this compound) fit into hydrophobic pockets within the active site, interacting with residues such as Tyr, Phe, and Ile. nih.govnih.gov Docking simulations can map these interactions precisely, helping to explain the structure-activity relationships observed experimentally and guiding the design of analogues with improved binding. researchgate.netnih.gov
A major goal of molecular docking is to estimate the binding affinity between a ligand and its target. acs.org This is achieved through scoring functions, which are mathematical models that calculate a score representing the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). researchgate.netnih.gov Lower binding energy values typically indicate a more favorable and stable interaction.
These theoretical scores can be correlated with experimentally determined inhibition constants, such as Kᵢ or IC₅₀ values. nih.gov For example, a series of benzenesulfonamide derivatives targeting various human carbonic anhydrase (hCA) isoforms showed a wide range of inhibitory potencies (Kᵢ values) that could be rationalized by their docking scores and specific interactions within the active site. nih.govnih.gov Compounds with lower Kᵢ values generally exhibited more favorable binding energies and a greater number of stabilizing contacts. By comparing the theoretical binding affinities of a series of analogues, researchers can prioritize which compounds to synthesize and test experimentally, making the drug discovery process more efficient. nih.govacs.org
| Compound Analogue (Substitution on Benzene Ring) | Target Isoform | Inhibition Constant (Kᵢ, nM) | Reference |
|---|---|---|---|
| 4-Fluoro-benzenesulfonamide derivative | hCA I | 24.6 | nih.gov |
| 4-Bromo, 2-Hydroxy-benzenesulfonamide derivative | hCA I | 138.4 | nih.gov |
| 4-Bromo, 2-Hydroxy-benzenesulfonamide derivative | hCA II | 5.3 | nih.gov |
| 4-Chloro-benzenesulfonamide derivative | hCA II | 36.9 | nih.gov |
| Benzenesulfonamide with pyrazole-carboxamide moiety | hCA IX | 8.5 | nih.gov |
| Benzenesulfonamide with pyridazine-carboxamide moiety | hCA IX | 568.8 | nih.gov |
Investigation of Molecular Mechanisms and Biological Interactions in Vitro and Preclinical Focus
Enzyme Inhibition Studies and Mechanistic Elucidation
Carbonic Anhydrase (CA) Inhibition Mechanisms
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtaylorandfrancis.com The inhibition of specific CA isozymes is a validated therapeutic strategy for conditions like glaucoma. taylorandfrancis.comdrugs.com
The primary mechanism of CA inhibition by aromatic sulfonamides involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion located in the enzyme's active site. This coordination tetrahedrally saturates the zinc ion, displacing the zinc-bound water molecule/hydroxide ion and preventing the catalytic cycle. nih.gov
Studies on compounds structurally related to 5-Acetyl-2-chlorobenzene-1-sulfonamide, such as 4-chloro-3-sulfamoyl-benzenecarboxamides , have demonstrated potent inhibitory activity against several CA isozymes. nih.gov These derivatives, which share the critical 2-chloro-benzenesulfonamide scaffold, showed high affinity for isozymes CA II and CA IV, both of which are involved in the secretion of aqueous humor in the eye. nih.gov Notably, some of these compounds exhibited higher affinity for the CA I isozyme than for CA II, which is typically the most avidly inhibited by sulfonamides. nih.gov This suggests that the substitution pattern on the benzene (B151609) ring can modulate isozyme selectivity.
Table 1: Inhibition of Carbonic Anhydrase Isozymes by a Structurally Related Benzenesulfonamide (B165840) Derivative Data is illustrative of the activity of the 4-chloro-3-sulfamoyl benzamide (B126) scaffold.
| Compound Derivative | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IV (Kᵢ, nM) |
|---|---|---|---|
| 4-Chloro-3-sulfamoyl-N-(4-sulfamoylphenethyl)benzamide | 8.5 | 12.4 | 4.5 |
Cholinesterase (e.g., Butyrylcholinesterase, Acetylcholinesterase) Inhibition Pathways
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are crucial in the management of Alzheimer's disease. nih.govnih.gov
The inhibition pathway for cholinesterases by various compounds, including some sulfonamides, typically involves interactions with the enzyme's active site gorge. nih.gov These interactions can include hydrogen bonds and π-π stacking with key aromatic amino acid residues within the gorge. nih.gov Depending on where the inhibitor binds—either at the catalytic active site or a peripheral anionic site—the inhibition can be competitive, non-competitive, or mixed-type. nih.gov
While direct inhibitory data for this compound against cholinesterases is not available, studies on other sulfonamide derivatives demonstrate their potential. For example, a series of sulfonamides derived from carvacrol (B1668589) showed significant AChE inhibition, with potencies greater than the clinically used drug galantamine. nih.gov
Table 2: Cholinesterase Inhibition by Representative Sulfonamide Derivatives Data from carvacrol-derived sulfonamides illustrating the potential of the sulfonamide class.
| Compound | AChE IC₅₀ (µM) |
|---|---|
| N-(2-isopropyl-5-methylphenyl)-4-nitrobenzenesulfonamide | 2.53 |
| N-(2-isopropyl-5-methylphenyl)benzenesulfonamide | 3.12 |
| Galantamine (Standard) | 6.31 |
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase) Mechanisms
α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. scielo.brscielo.br Their inhibition can slow the absorption of glucose, making them important targets for managing type 2 diabetes. scielo.br The mechanism of inhibition often involves the inhibitor binding to the enzyme's active site, thereby preventing the breakdown of complex carbohydrates into absorbable simple sugars.
Research into sulfonamide derivatives has shown their potential as glycosidase inhibitors. For instance, a series of quinoxaline-sulfonamide derivatives demonstrated good to moderate inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Molecular docking studies on other α-glucosidase inhibitors suggest that the binding mechanism involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, which induces conformational changes in the enzyme.
Table 3: Glycosidase Inhibition by Representative Sulfonamide Derivatives Data from quinoxaline-sulfonamide derivatives.
| Compound Class | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |
|---|---|---|
| Quinoxaline-sulfonamide derivatives | 28.95 - 75.36 | 24.34 - 63.09 |
| Acarbose (Standard) | 57.79 | 67.33 |
Lipoxygenase (LOX) Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. mdpi.com Inhibition of 5-LOX is a therapeutic target for a variety of inflammatory diseases. researchgate.net The benzenesulfonamide scaffold has been utilized in the design of novel 5-LOX inhibitors. researchgate.net For example, a series of N-((2-methyl-2H-chromen-2-yl)methyl)-N-methyl benzenesulfonamide derivatives were developed as potential 5-LOX inhibitors. researchgate.net The mechanism of action for LOX inhibitors can vary, but often involves interaction with the non-heme iron atom in the catalytic site or binding to an allosteric site. mdpi.com
Urease Inhibition Mechanisms
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Therefore, urease inhibitors are of therapeutic interest. dergipark.org.tr The inhibition mechanism frequently involves compounds that can interact with the two Ni²⁺ ions in the enzyme's active site. nih.gov Compounds containing sulfur, such as thioureas, are known to be effective urease inhibitors, likely due to the ability of the sulfur atom to chelate the nickel ions. dergipark.org.tr While sulfonamides contain sulfur, their effectiveness as direct urease inhibitors is less documented compared to other functional groups. Some studies have indicated that incorporating a sulfonamide as a linker in certain molecular scaffolds can even decrease urease inhibitory activity, suggesting that the steric and electronic context of the sulfonamide group is critical. nih.gov
Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition
The inhibitory potency and selectivity of a benzenesulfonamide derivative are dictated by the nature and position of substituents on the aromatic ring.
Sulfonamide Group: The unsubstituted -SO₂NH₂ group is the cornerstone for the inhibition of metalloenzymes like carbonic anhydrase, where it functions as the primary zinc-binding moiety. nih.gov Modifications to this group generally lead to a significant loss of activity.
Aromatic Ring Substituents: The chloro and acetyl groups on the this compound structure are critical for defining its activity profile.
5-Acetyl Group: The acetyl group at the meta-position is an electron-withdrawing group that can further modulate the acidity of the sulfonamide proton. For CA inhibition, this can fine-tune the binding affinity to the zinc ion. For other enzymes like cholinesterases or glycosidases, where hydrophobic and hydrogen bonding interactions are dominant, the acetyl group can provide an additional point of interaction with polar residues in the binding pocket.
In Vitro Biological Activity Assessments with Mechanistic Emphasis
The biological activities of sulfonamide derivatives are diverse, stemming from the versatile chemistry of the sulfonamide functional group. In vitro studies are crucial for elucidating the specific mechanisms through which these compounds exert their effects at a molecular and cellular level.
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous disease states. The sulfonamide scaffold has been incorporated into various molecular designs to explore its potential for antioxidant activity. The primary mechanism for many antioxidant compounds is their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov
Several in vitro assays are commonly used to evaluate this potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a primary method, where the reduction of the stable DPPH radical is measured spectrophotometrically. nih.gov Studies on novel 2-thiouracil-5-sulfonamide derivatives demonstrated that their antioxidant efficacy is based on their hydrogen-donating ability. nih.gov Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid and N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide have been assessed using DPPH and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assays to quantify their radical scavenging capabilities. researchgate.netmdpi.com
Investigations into chitosan (B1678972) modified with hydroxyl-chloro-benzene-disulfonamide structures revealed strong scavenging activity against hydroxyl (.OH) and superoxide (B77818) (O2•−) radicals. nih.gov In some cases, the antioxidant activity of novel sulfonamides derived from 5-aminosalicylic acid has been found to be even more potent than the standard antioxidant, ascorbic acid, in DPPH scavenging models. researchgate.net The IC50 values, representing the concentration required to scavenge 50% of the radicals, are a key metric in these studies. For instance, a specific arylsulfonamide-based quinoline (B57606) derivative (compound 5a) showed a prominent DPPH free radical scavenging activity with a half-maximal effective concentration (EC50) of 9.78 ± 1.68 μg/mL. researchgate.net
Table 1: In Vitro Antioxidant Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Assay | Activity (IC50/EC50 in µM or µg/mL) | Reference |
| Arylsulfonamide-based quinoline (5a) | DPPH | 9.78 ± 1.68 µg/mL | researchgate.net |
| 2-thiouracil-5-Sulfonamide derivatives | DPPH | 7.55 ± 1.70 to 80.0 ± 0.70 µg/mL | nih.gov |
| N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)-4-methylbenzenesulfonamide (8d) | ABTS | 0.99 ± 0.12 µM | researchgate.net |
| 4-HCBSALCS | Hydroxyl Radical | 0.302 mg/mL | nih.gov |
| 4-HCBSAHCS | Hydroxyl Radical | 0.334 mg/mL | nih.gov |
This table presents data for various sulfonamide derivatives, as specific data for this compound was not available in the cited sources.
The foundational mechanism of action for sulfonamide antibacterials is their role as competitive antagonists of para-aminobenzoic acid (PABA). nih.gov Bacteria that synthesize their own folic acid require PABA as a precursor. The structural similarity between sulfonamides and PABA allows them to bind to and inhibit dihydropteroate (B1496061) synthetase (DHPS), a critical enzyme in the folate synthesis pathway. researchgate.netnih.gov This inhibition blocks the production of dihydrofolate and subsequently tetrahydrofolate, which are essential for synthesizing nucleic acids (DNA and RNA) and some amino acids. The ultimate result is the cessation of bacterial growth and replication, a bacteriostatic effect. nih.gov
This mechanism confers a broad spectrum of activity against many Gram-positive and certain Gram-negative bacteria, including species of Staphylococcus, Enterobacter, and Escherichia coli. nih.gov However, some bacteria, like Pseudomonas aeruginosa, are intrinsically resistant. nih.gov Beyond bacteria, some sulfonamides have also shown inhibitory activity against fungi such as Pneumocystis carinii (now P. jirovecii) and protozoa. nih.gov
Modern research continues to explore novel sulfonamide derivatives for enhanced or unique antimicrobial properties. For example, a series of sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold was evaluated, with one derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showing significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth, is a standard measure of in vitro antimicrobial efficacy.
Table 2: In Vitro Antimicrobial Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Target Organism | Activity (MIC in µg/mL or µmol/L) | Reference |
| Arylsulfonamide-based quinoline (5f) | Aspergillus niger MTCC1344 | 0.89 µg/mL | researchgate.net |
| Arylsulfonamide-based quinoline (5e, 5f) | Klebsiella planticola MTCC2277 | 4.68 µg/mL | researchgate.net |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA/MRSA) | 15.62-31.25 µmol/L | nih.gov |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives (16d, 16e) | Staphylococcus and Enterococcus spp. | 1–4 µg/mL | mdpi.com |
This table presents data for various sulfonamide derivatives, as specific data for this compound was not available in the cited sources.
Acute Myeloid Leukemia (AML) is a cancer characterized by the proliferation of immature myeloid cells and an arrest in their differentiation. nih.gov Differentiation therapy, which aims to force cancer cells to mature and subsequently stop dividing or undergo apoptosis, is a promising therapeutic strategy. nih.gov
While direct studies on this compound in this context are not widely reported, other compounds, including some containing a sulfonamide moiety, have been investigated as differentiation-inducing agents, particularly through the mechanism of histone deacetylase (HDAC) inhibition. mdpi.comnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. The AML1-ETO fusion protein, found in t(8;21) AML, recruits HDACs (HDAC1, HDAC2, HDAC3) to repress genes necessary for normal blood cell differentiation. nih.gov
HDAC inhibitors (HDACis) can reverse this process. nih.gov By inhibiting HDACs, these agents increase histone acetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor and differentiation-associated genes. nih.govresearchgate.net For example, the HDACi chidamide (B1683975) was shown to induce differentiation in AML cells by increasing the acetylation of histone H3 and inhibiting the ERK1/2 signaling pathway. nih.gov Other HDACis have been shown to promote the expression of key myeloid transcription factors like GATA2 and CEBPA while downregulating oncogenic drivers like MYC. researchgate.net This leads to cell cycle arrest and the expression of mature cell surface markers, such as CD11b. researchgate.net
Ligand-Target Interaction Analysis in Mechanistic Contexts
Understanding how a compound (ligand) interacts with its molecular target is fundamental to explaining its biological activity. For the sulfonamide class of drugs, several key interactions have been elucidated through experimental and computational (in silico) methods.
The classic ligand-target interaction for antibacterial sulfonamides is their binding to the active site of dihydropteroate synthetase (DHPS). nih.gov They act as a competitive substrate, physically occupying the binding pocket that the natural substrate, PABA, would normally bind to. This interaction is highly specific and is the cornerstone of their antimicrobial mechanism. nih.gov
Molecular docking studies, a form of computational analysis, have helped to predict and rationalize other potential ligand-target interactions for novel sulfonamide derivatives. For instance, certain sulfonamide analogues have been shown to have strong binding affinities for the DNA gyrase A binding pocket, suggesting an alternative or additional antibacterial mechanism. researchgate.net In the context of antioxidant activity, docking studies of a novel 2-thiouracil-5-sulfonamide derivative explained its potent activity by showing its proper binding within the active site pocket of the human 15-lipoxygenase (15-LOX) enzyme. nih.gov
Furthermore, the mechanism of HDAC inhibition by sulfonamide-containing drugs like Belinostat involves direct binding to the active site of histone deacetylase enzymes. mdpi.com This interaction blocks the catalytic activity of the enzyme, preventing the deacetylation of histones and other proteins, which ultimately leads to changes in gene expression that can induce cancer cell differentiation or apoptosis. nih.gov
Future Directions and Advanced Research Perspectives for 5 Acetyl 2 Chlorobenzene 1 Sulfonamide Derivatives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of sulfonamides, including derivatives of 5-Acetyl-2-chlorobenzene-1-sulfonamide, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of synthesizing these derivatives lies in the adoption of green and sustainable chemistry principles. rsc.orgresearchgate.netresearchgate.net
Recent advancements have focused on developing environmentally benign methods. tandfonline.com One promising approach involves the use of mechanochemistry, a solvent-free technique that utilizes mechanical force to induce chemical reactions. rsc.org For instance, a one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org
Another avenue of exploration is the use of alternative, greener solvents. Water, being non-toxic and readily available, is an ideal "green" solvent. researchgate.nettandfonline.com Methods are being developed to synthesize sulfonamides in aqueous media, often facilitating product isolation through simple filtration. researchgate.net Other sustainable solvents like deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG)-400 are also being investigated. researchgate.nettandfonline.com For example, a protocol using choline (B1196258) chloride-based DESs has been developed for the synthesis of sulfonamides at ambient temperature. researchgate.net
Furthermore, the development of novel catalytic systems is crucial. This includes metal-free catalytic systems and electrochemical synthesis methods, which can offer higher efficiency and selectivity while minimizing environmental impact. researchgate.netresearchgate.net For instance, an iodine-catalyzed method for the sulfonylation of sulfonyl hydrazides in water has been reported. tandfonline.com
Table 1: Emerging Sustainable Synthetic Approaches for Sulfonamides
| Method | Key Features | Advantages |
| Mechanochemistry | Solvent-free, one-pot synthesis | Reduced waste, cost-effective, metal-free. rsc.org |
| Aqueous Synthesis | Use of water as a solvent | Environmentally benign, simplified product isolation. researchgate.nettandfonline.com |
| Deep Eutectic Solvents (DESs) | Reusable, biodegradable solvents | Environmentally responsible, high yields. researchgate.net |
| PEG-400 | Non-toxic, biocompatible solvent | Easily recoverable, environmentally benign. tandfonline.com |
| Catalytic Innovations | Metal-free and electrochemical methods | High efficiency, selectivity, reduced environmental impact. researchgate.nettandfonline.comresearchgate.net |
These innovative synthetic strategies will be instrumental in the efficient and environmentally conscious production of a new generation of this compound derivatives for research and potential therapeutic applications.
Advanced Computational Design for Targeted Research Applications
The integration of computational tools has revolutionized the process of drug discovery and design. For derivatives of this compound, advanced computational methods are poised to play an increasingly pivotal role in identifying and optimizing new therapeutic agents. nih.govnih.gov
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govnih.gov This method can be used to screen virtual libraries of this compound derivatives against specific biological targets, such as enzymes or receptors, to identify promising candidates for further experimental evaluation. nih.gov For instance, docking studies have been employed to evaluate the binding of novel sulfonamide derivatives to the active site of enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folic acid synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
Ligand-based drug design, which utilizes the structural and functional properties of known active molecules, is a cost-effective strategy for designing new therapeutic agents. nih.gov By analyzing the pharmacophoric features of existing sulfonamide drugs, novel derivatives of this compound can be designed with improved therapeutic attributes.
Comprehensive Mechanistic Elucidation of Emerging Biological Activities
While sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway, derivatives of this compound are being explored for a wider range of biological activities. nih.govresearchgate.netacs.orgmdpi.com A deep understanding of the molecular mechanisms underlying these emerging activities is crucial for their development as therapeutic agents.
The biological activity of sulfonamides is intrinsically linked to their molecular structure. acs.org Theoretical studies can provide insights into the geometric and electronic properties of these molecules, which in turn influence their interaction with biological targets. acs.org For instance, the spatial arrangement of the sulfonamide group and its substituents can significantly impact binding affinity and selectivity.
Beyond their antibacterial effects, sulfonamide derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents. nih.govekb.eg Elucidating the mechanisms of action in these contexts is a key area of future research. This may involve identifying novel cellular targets and signaling pathways that are modulated by these compounds. For example, some sulfonamide derivatives have been shown to induce apoptosis in cancer cells, and understanding the specific proteins and pathways involved in this process is essential for their development as anticancer drugs. nih.gov
Applications as Chemical Biology Probes and Tool Compounds for Target Identification
Derivatives of this compound can serve as valuable tools in chemical biology for the identification and validation of new drug targets. As chemical probes, these compounds can be used to selectively modulate the function of specific proteins within a cellular context, allowing researchers to study the physiological consequences of inhibiting or activating a particular target.
The development of focused compound libraries based on the this compound scaffold can accelerate the discovery of new bioactive molecules. rsc.org Parallel synthesis techniques enable the rapid generation of a diverse set of derivatives, which can then be screened against various biological targets to identify "hits." rsc.org These hits can subsequently be optimized to develop potent and selective tool compounds.
Target deconvolution methods are becoming increasingly important for identifying the specific molecular targets of bioactive compounds. elifesciences.org Techniques like Proteome Integral Solubility Alteration (PISA) can be used to identify proteins that undergo changes in solubility upon binding to a drug, providing direct evidence of target engagement. elifesciences.org Integrating these methods with multi-omics approaches can provide a comprehensive view of the cellular response to a particular compound, aiding in both target identification and the elucidation of its mechanism of action. elifesciences.org
Exploration of Novel Chemical Space and Bioisosteric Replacements
To expand the therapeutic potential of this compound derivatives, researchers are actively exploring novel chemical space and employing bioisosteric replacement strategies. nih.govresearchgate.netrsc.org Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.
A significant area of interest is the replacement of the oxygen atoms in the sulfonamide group with nitrogen atoms. nih.gov This has led to the development of novel S(VI) compounds such as sulfonimidamides and sulfondiimidamides. nih.govacs.org These nitrogen-rich analogs offer new opportunities for functionalization and can lead to compounds with distinct physicochemical and biological properties compared to their sulfonamide counterparts. nih.gov The development of robust synthetic methods to access these novel scaffolds is a key challenge and an active area of research. nih.govacs.org
The exploration of novel chemical space also involves the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. researchgate.netnih.govmdpi.com This molecular hybridization approach can lead to compounds with synergistic or multi-target activities. For example, chalcone-sulfonamide hybrids have been synthesized and evaluated for their anticancer properties. nih.govmdpi.com
Integration of Multi-Omics Data for Systems-Level Understanding of Interactions
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex interactions of drug molecules at a systems level. nih.govnih.govrsc.org Integrating multi-omics data can offer a holistic view of how derivatives of this compound affect cellular processes, moving beyond the traditional one-drug, one-target paradigm. elifesciences.orgarxiv.org
By combining data from different omics layers, researchers can trace the flow of information from genetic changes to alterations in protein expression and metabolic pathways in response to a compound. nih.gov This integrative approach can help in identifying not only the primary target of a drug but also its off-target effects and downstream signaling consequences. elifesciences.org
For instance, integrating transcriptomics (RNA-Seq) and proteomics data can reveal how a sulfonamide derivative alters gene and protein expression profiles in a particular cell type or disease model. nih.gov This information can be invaluable for understanding the compound's mechanism of action, identifying biomarkers of response, and predicting potential resistance mechanisms. nih.gov
The ultimate goal of integrating multi-omics data is to build comprehensive models of drug action that can predict how a compound will behave in a complex biological system. arxiv.org This systems-level understanding will be crucial for the development of more effective and personalized therapies based on the this compound scaffold.
Q & A
Q. What are the critical steps for synthesizing 5-Acetyl-2-chlorobenzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation of a chlorobenzene precursor followed by acetylation. Key steps include:
Sulfonation : Introduce the sulfonamide group via reaction of a chlorobenzene derivative with sulfonyl chloride under controlled pH (e.g., using ammonia or amines) .
Acetylation : Install the acetyl group using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
Optimization : Adjust temperature (40–60°C for acetylation), solvent polarity (e.g., dichloromethane for sulfonation), and stoichiometry (1.2–1.5 equivalents of acetylating agent) to maximize yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions (e.g., acetyl proton at δ 2.5–2.7 ppm, aromatic protons at δ 7.2–8.1 ppm) and confirm sulfonamide formation (N–H signal at δ 5.5–6.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 263.6) and fragmentation patterns .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1320–1360 cm⁻¹) and acetyl C=O (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, acetyl) influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing chlorine and acetyl groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Computational studies (DFT) can predict regioselectivity:
- Meta-directing effects : The acetyl group directs incoming nucleophiles to the meta position relative to itself .
- Reactivity trade-offs : Chlorine’s inductive effect reduces electron density, slowing reactions requiring aromatic electrophilicity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Purity validation : Confirm compound integrity via HPLC (>98% purity) and elemental analysis .
- Mechanistic studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
-
ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
Property Predicted Value LogP 1.8–2.2 Topological polar surface area 85–90 Ų CYP2D6 inhibition Moderate -
Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) to guide structural optimization .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Low solubility : Use mixed solvents (e.g., DMSO/water) or slow evaporation techniques .
- Polymorphism : Screen multiple crystallization conditions (varying temperature, antisolvents) .
- X-ray diffraction : Resolve crystal packing issues by derivatization (e.g., co-crystallization with thiourea) .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
Vary substituents : Synthesize analogs with halogens, alkyl groups, or heterocycles at positions 2 and 5 .
Assay design : Test analogs in dose-response assays (e.g., IC₅₀ determination in enzyme inhibition) .
Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity .
Q. What safety protocols are essential when handling sulfonamide intermediates like sulfonyl chlorides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
